
Nonane, 2-methyl-3-methylene-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nonane, 2-methyl-3-methylene-, also known as 2-Isopropyl-1-octene, is an organic compound with the molecular formula C₁₁H₂₂ and a molecular weight of 154.2924 g/mol . It is a hydrocarbon belonging to the class of alkenes, characterized by the presence of a double bond between carbon atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Nonane, 2-methyl-3-methylene- can be achieved through various organic reactions. One common method involves the alkylation of 1-octene with isopropyl magnesium bromide under controlled conditions. This reaction typically requires a catalyst such as palladium or nickel to facilitate the addition of the isopropyl group to the 1-octene .
Industrial Production Methods
In an industrial setting, the production of Nonane, 2-methyl-3-methylene- may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
Nonane, 2-methyl-3-methylene- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding alcohols or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium on carbon to yield saturated hydrocarbons.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), Palladium on carbon (Pd/C)
Substitution: Bromine (Br₂), Chlorine (Cl₂)
Major Products Formed
Oxidation: Alcohols, Ketones
Reduction: Saturated hydrocarbons
Substitution: Halogenated derivatives
Wissenschaftliche Forschungsanwendungen
Nonane, 2-methyl-3-methylene- has several applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Wirkmechanismus
The mechanism of action of Nonane, 2-methyl-3-methylene- involves its interaction with specific molecular targets and pathways. The compound’s double bond allows it to participate in various chemical reactions, such as addition and substitution, which can alter its structure and function. These interactions can affect biological systems by modifying the activity of enzymes, receptors, and other biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nonane, 3-methylene-: Another alkene with a similar structure but different positioning of the double bond.
2-Methyl-1-octene: A structural isomer with the double bond located at a different position.
2-Methyl-2-octene: Another isomer with the double bond at a different location.
Uniqueness
Nonane, 2-methyl-3-methylene- is unique due to its specific structural arrangement, which influences its reactivity and interactions with other molecules. This uniqueness makes it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
55499-08-6 |
|---|---|
Molekularformel |
C11H22 |
Molekulargewicht |
154.29 g/mol |
IUPAC-Name |
2-methyl-3-methylidenenonane |
InChI |
InChI=1S/C11H22/c1-5-6-7-8-9-11(4)10(2)3/h10H,4-9H2,1-3H3 |
InChI-Schlüssel |
RSECDGYTKPKQHR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(=C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


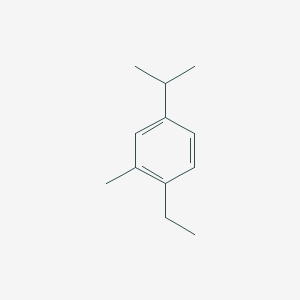
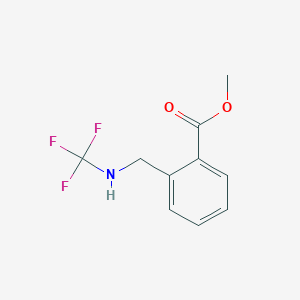
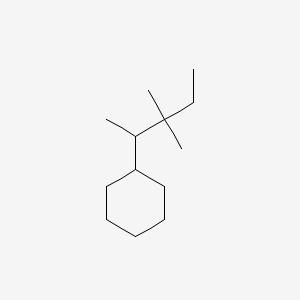


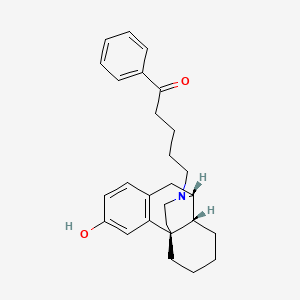
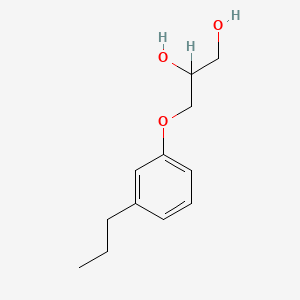
![2H-1,2,3-Triazolo[4,5-f]quinoxaline](/img/structure/B13953029.png)

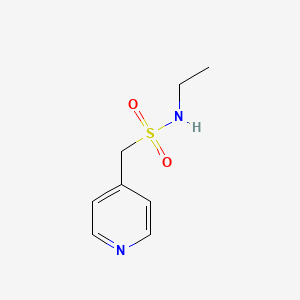
![(5-Fluorobenzo[b]thiophen-3-yl)methanol](/img/structure/B13953048.png)

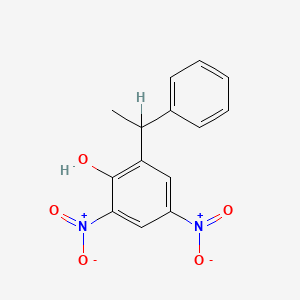
![3-Amino-6-[2-(pyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B13953073.png)
